tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate
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Overview
Description
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate: is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. The diol is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with tert-butyl (4-aminophenyl)carbamate in the presence of a palladium catalyst to form the desired compound .
Chemical Reactions Analysis
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thieno[3,2-d]pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.
Scientific Research Applications
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
Antimicrobial Activity: The compound has shown moderate to good antimicrobial activity against various bacterial and fungal strains.
Biological Probes: It can be used as a chemical probe to study the function of specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome bd oxidase, it disrupts the oxidative phosphorylation pathway in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate include other thienopyrimidine derivatives, such as:
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound also targets cytochrome bd oxidase and has shown similar biological activity.
2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds have been studied for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C17H16ClN3O2S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate |
InChI |
InChI=1S/C17H16ClN3O2S/c1-17(2,3)23-16(22)21(11-7-5-4-6-8-11)14-13-12(9-10-24-13)19-15(18)20-14/h4-10H,1-3H3 |
InChI Key |
NZEIUZFBVHVDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
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